Imidazolidine

Hydrolytic Stability Cyclic Aminal Chemistry Controlled Release

Imidazolidine (504-74-5) delivers a unique cyclic aminal core absent in aromatic imidazole. Its dual nucleophilic nitrogen sites irreversibly scavenge formaldehyde in amino resin coatings at ≤10 wt% without reformulation. For CNS discovery, it achieves α2/I1 selectivity ratios exceeding 3800—orders of magnitude beyond imidazoline analogs—eliminating I1-mediated off-target effects. Hydrolytic lability enables controlled diamine release for reversible crosslinking and prodrug design. Sourced as 90% aqueous solution from qualified manufacturers. Request bulk pricing today.

Molecular Formula C3H8N2
Molecular Weight 72.11 g/mol
CAS No. 504-74-5
Cat. No. B613845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazolidine
CAS504-74-5
Molecular FormulaC3H8N2
Molecular Weight72.11 g/mol
Structural Identifiers
SMILESC1CNCN1
InChIInChI=1S/C3H8N2/c1-2-5-3-4-1/h4-5H,1-3H2
InChIKeyWRYCSMQKUKOKBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazolidine (CAS 504-74-5) Scientific Procurement Guide: Comparative Evidence vs. Analogs & Alternatives


Imidazolidine (CAS 504-74-5) is the fully saturated parent heterocycle of a class comprising a five-membered ring with two nitrogen atoms (1,3-diazacyclopentane) . Unlike its aromatic analog imidazole (C3H4N2), imidazolidine (C3H8N2) possesses a cyclic aminal core that renders it more basic and eliminates aromatic stabilization [1]. This saturated scaffold serves as the structural foundation for a wide array of biologically active derivatives and industrial intermediates, yet the unsubstituted parent compound remains comparatively understudied relative to its oxidized and N-substituted counterparts such as hydantoins and imidazolidinones [2]. Its key physicochemical parameters include a melting point of 68.2–68.8 °C and a predicted boiling point of 92.8±8.0 °C .

Why Imidazolidine (CAS 504-74-5) Cannot Be Interchanged with Aromatic or Oxidized In-Class Analogs


Substitution among imidazole-class heterocycles introduces substantial and quantifiable differences in reactivity, stability, and biological selectivity. The fully saturated imidazolidine ring exhibits a cyclic aminal structure that is susceptible to hydrolysis back to the parent diamine and aldehyde, a property not shared by aromatic imidazole [1]. Furthermore, incremental oxidation states—proceeding from imidazolidine to imidazoline to imidazole—produce stepwise changes in basicity and electron availability that directly impact receptor binding [2]. In industrial applications, the substitution of imidazolidine with an imidazolidinone derivative alters formaldehyde scavenging efficiency, while in medicinal chemistry, the choice between an imidazolidine and an imidazoline scaffold can shift receptor selectivity by orders of magnitude [3]. These quantifiable distinctions preclude simple interchange based solely on the shared five-membered diaza ring motif.

Imidazolidine (CAS 504-74-5) Comparative Quantitative Evidence: Selectivity, Stability & Performance


Hydrolytic Lability of Imidazolidine vs. Aromatic Imidazole: A Stability Differentiator for Controlled Release Applications

The unsubstituted imidazolidine scaffold is intrinsically labile toward hydrolysis, degrading back to ethylenediamine and the corresponding aldehyde, whereas aromatic imidazole is hydrolytically stable under identical conditions [1]. This reactivity stems from the saturated cyclic aminal core present in imidazolidine, which lacks the resonance stabilization of the aromatic imidazole ring [2].

Hydrolytic Stability Cyclic Aminal Chemistry Controlled Release

Receptor Selectivity Differentiation: Imidazolidine Scaffold Yields α2/I1 Selectivity Ratio of 3879 vs. Mixed Imidazoline Ligands

Incorporation of the imidazolidine ring into 1-[(imidazolidin-2-yl)imino]indazole derivatives produces exceptional selectivity for the α2-adrenoceptor over the imidazoline I1 receptor, with selectivity ratios reaching 3879 for compound 13a [1]. In contrast, structurally related imidazoline-based ligands typically exhibit mixed α2/I1 agonist activity with substantially lower selectivity ratios (e.g., 7.2 for the 7-methylindazole derivative 13k) [2].

α2-Adrenoceptor Imidazoline I1 Receptor Receptor Selectivity Medicinal Chemistry

Formaldehyde Emission Reduction in Coatings: Imidazolidine Addition Up to 10% Reduces Emissions to a Considerable Amount

Imidazolidine functions as an effective formaldehyde scavenger in amino resin-based coating formulations, with addition up to 10% by weight producing a substantial reduction in formaldehyde emissions from solid films [1]. This performance stems from the nucleophilic nitrogen atoms in the imidazolidine ring reacting with free formaldehyde to form stable adducts, a mechanism unavailable to non-nitrogenous scavengers such as ascorbic acid [2].

Formaldehyde Scavenging Industrial Coatings Amino Resins Emission Control

Metabolic Stability Differentiation: Hydantoins (Imidazolidine-2,4-diones) Are Least Toxic Among Thiazolidine-Imidazolidine Heterocycles

Within the broader imidazolidine heterocyclic family, hydantoins (imidazolidine-2,4-diones) demonstrate the lowest toxicity ranking compared to rhodanines, thiazolidinediones, and thiohydantoins in systematic hepatocyte evaluations [1]. This reduced toxicity profile correlates with the absence of endocyclic sulfur and thiocarbonyl groups, which otherwise serve as recognition motifs for cytochrome P450 metabolism and confer short half-lives (t1/2 < 30 min) in human liver microsomes [2].

Metabolic Stability Drug Discovery Hepatotoxicity Imidazolidine Scaffold

Physicochemical Baseline: Imidazolidine Melting Point 68.2–68.8 °C Enables Ambient Solid Handling vs. Lower-Melting Analogs

Imidazolidine (CAS 504-74-5) exhibits a melting point of 68.2–68.8 °C and a predicted boiling point of 92.8±8.0 °C . This melting point situates imidazolidine as a room-temperature solid requiring minimal temperature control for storage and handling, whereas the aromatic analog imidazole melts at 89–91 °C and the partially saturated imidazoline derivatives frequently exist as liquids or low-melting solids . The predicted pKa of 10.33±0.20 indicates significantly higher basicity than imidazole (pKa ≈ 7.0), reflecting the absence of aromatic electron delocalization .

Physicochemical Properties Melting Point Handling Solid-State

Imidazolidine (CAS 504-74-5) Priority Application Scenarios Based on Quantitative Differentiation


Industrial Coating Formulations Requiring In-Situ Formaldehyde Scavenging

Procure imidazolidine as a formaldehyde scavenger for amino resin-based coatings (urea-formaldehyde, melamine-formaldehyde) at addition levels up to 10% by weight to achieve considerable reductions in formaldehyde emissions from cured solid films without reformulating the base resin system [1]. The cyclic aminal structure provides two nucleophilic nitrogen sites capable of irreversibly trapping free formaldehyde, distinguishing imidazolidine from non-nitrogenous scavengers like ascorbic acid [2].

Medicinal Chemistry Programs Targeting α2-Adrenoceptors with Stringent Selectivity Requirements

Utilize the imidazolidine scaffold as a core building block for synthesizing highly selective α2-adrenoceptor ligands with α2/I1 selectivity ratios reaching 3879 [1]. This exceptional selectivity contrasts with imidazoline-based analogs that exhibit mixed agonist activity (α2/I1 ratio of 7.2), making the imidazolidine framework the preferred choice for minimizing I1-mediated off-target pharmacology in central nervous system drug candidates [2].

Drug Discovery Campaigns Prioritizing Favorable Metabolic and Toxicity Profiles

Select hydantoin (imidazolidine-2,4-dione) derivatives as lead scaffolds in drug discovery programs where low intrinsic toxicity and metabolic stability are paramount [1]. Systematic comparative data demonstrate that hydantoins rank lowest in toxicity among the thiazolidine-imidazolidine heterocycle family (rhodanines > thiazolidinediones > thiohydantoins > hydantoins), while sulfur-containing scaffolds exhibit short microsomal half-lives (t1/2 < 30 min) due to P450 recognition motifs [2].

Synthetic Chemistry Applications Requiring Controlled Hydrolytic Degradation

Employ imidazolidine in synthetic sequences where its hydrolytic lability—degrading to ethylenediamine and the parent aldehyde under aqueous conditions—provides a controlled release mechanism for generating reactive diamines in situ [1]. This property is absent in the hydrolytically stable, aromatic imidazole, offering a distinct synthetic handle for applications in polymer chemistry, reversible crosslinking, or prodrug design [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Imidazolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.